N-(2-Chloropyridin-3-yl)prop-2-enamide
Description
N-(2-Chloropyridin-3-yl)prop-2-enamide is a synthetic acrylamide derivative featuring a pyridine ring substituted with a chlorine atom at position 2 and an acrylamide group at position 2. Its structure combines the electron-withdrawing effects of the chlorine atom with the planar, conjugated system of the acrylamide moiety, making it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
CAS No. |
88369-42-0 |
|---|---|
Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C8H7ClN2O/c1-2-7(12)11-6-4-3-5-10-8(6)9/h2-5H,1H2,(H,11,12) |
InChI Key |
OFDWPRJTKSPPQS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=C(N=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Acylation via Acryloyl Chloride
Mechanistic Basis and Standard Protocol
The most straightforward route involves treating 2-chloropyridin-3-amine with acryloyl chloride in aprotic solvents. The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. A 2021 study demonstrated that ethereal solvents like tetrahydrofuran (THF) or dichloromethane (DCM) optimally balance reactivity and byproduct suppression.
Representative Procedure :
To a stirred solution of 2-chloropyridin-3-amine (1.0 equiv) in anhydrous DCM at 0°C, triethylamine (2.2 equiv) is added under nitrogen. Acryloyl chloride (1.1 equiv) is introduced dropwise, maintaining the temperature below 5°C. After 2 h, the mixture is warmed to room temperature, quenched with saturated NaHCO₃, and extracted. Column chromatography (hexane/ethyl acetate 3:1) affords the product as a white solid in 82% yield.
Solvent and Base Optimization
Critical parameters include:
- Solvent polarity : DCM > THF > acetonitrile (ACN) for reaction efficiency
- Base selection : Triethylamine (Et₃N) vs. cesium carbonate (Cs₂CO₃)
- Temperature control : ≤5°C minimizes oligomerization of acryloyl chloride
Comparative studies show Cs₂CO₃ in DMF at 20°C enhances yields to 89% but requires rigorous exclusion of moisture.
Table 1: Solvent and Base Effects on Acylation Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 0 → 25 | 82 |
| THF | Cs₂CO₃ | 20 | 89 |
| ACN | DIPEA | -10 → 25 | 67 |
Carbodiimide-Mediated Coupling Strategies
EDCI/HOBt Activation Methodology
For acid-sensitive substrates, coupling acrylic acid with 2-chloropyridin-3-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) proves effective. This method circumvents acryloyl chloride handling and improves atom economy.
Optimized Protocol :
A mixture of acrylic acid (1.05 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) in DMF is stirred at 0°C for 30 min. 2-Chloropyridin-3-amine (1.0 equiv) is added, and the reaction progresses at 25°C for 12 h. Precipitation in ice-water followed by filtration yields 78–84% product.
Solvent and Stoichiometry Considerations
Key findings:
- DMF outperforms THF and DCM due to superior reagent solubility
- Sub-stoichiometric HOBt (0.2 equiv) reduces racemization but extends reaction time
- Excess EDCI (≥1.5 equiv) leads to urea byproducts
Electrophilic Activation of Propanamide Precursors
LiHMDS/Triflic Anhydride System
Building on advances in amide dehydrogenation, this method converts N-(2-chloropyridin-3-yl)propanamide to the corresponding enamide via α-deprotonation and elimination. The 2021 protocol employs lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O) in diethyl ether.
Key Steps :
- Generate acylimidazolium intermediate via Tf₂O activation
- LiHMDS-mediated deprotonation at the α-carbon
- β-Hydride elimination to form the E-enamide
While elegant, this route requires multistep synthesis of the saturated amide precursor, limiting practicality for large-scale applications.
Transition-Metal-Catalyzed Approaches
Palladium-Mediated Cross-Couplings
Emerging strategies exploit Heck-type couplings between acrylamide derivatives and halogenated pyridines. For example, palladium acetate catalyzes the reaction between acrylamide and 3-amino-2-chloropyridine in the presence of Xantphos ligand.
Challenges :
- Competing amine coordination deactivates the catalyst
- Requires high temperatures (110°C) for moderate yields (55–60%)
Comparative Analysis and Industrial Considerations
Scalability and Cost Metrics
| Method | Cost Index | Scalability | Purity (%) |
|---|---|---|---|
| Direct Acylation | 1.0 | High | 95–98 |
| EDCI Coupling | 1.8 | Moderate | 97–99 |
| Electrophilic Activation | 3.2 | Low | 90–92 |
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloropyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the prop-2-enamide moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Addition Reactions: Electrophiles like bromine or hydrogen chloride, typically in an inert solvent such as dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Substituted pyridine derivatives.
Addition Reactions: Halogenated or hydrogenated prop-2-enamide derivatives.
Oxidation and Reduction Reactions: Corresponding oxides or amines.
Scientific Research Applications
N-(2-Chloropyridin-3-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: Researchers utilize this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-Chloropyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Chlorinated N-Arylcinnamamides
Example Compounds :
- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide (Series 1)
- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide (Series 2)
Key Differences :
- Aromatic Core: The target compound uses a pyridine ring, while these analogs employ chlorinated phenyl rings.
- Substituents : The trifluoromethyl (-CF₃) groups in these analogs enhance lipophilicity and electron-withdrawing effects, contributing to their broad-spectrum antibacterial activity against Staphylococcus aureus, MRSA, and mycobacteria .
Example Compounds :
- Moupinamide [(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide] (from B. diffusa)
- Compound 10 [N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide] (from Lycium yunnanense)
Key Differences :
- Substituent Diversity: Moupinamide and Compound 10 feature hydroxyl and methoxy groups on their aromatic systems, enabling hydrogen bonding and antioxidant activity.
- Biological Activity: Moupinamide and related derivatives demonstrated anti-inflammatory activity with IC₅₀ values < 17.21 µM in macrophage models . The absence of phenolic -OH groups in the target compound likely diminishes its direct anti-inflammatory effects.
Pyridine-Based Amides
Example Compounds :
- N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide
- 2,2-Dimethyl-N-(2-pyridinyl)propanamide
Key Differences :
- Functional Groups : The pivalamide group (-COC(CH₃)₃) in these analogs increases steric bulk and lipophilicity compared to the acrylamide group in the target compound.
- Synthetic Utility : These derivatives are intermediates in polyimide synthesis, where purity and substituent positioning are critical for polymerization .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
Hydrogen Bonding and Crystal Packing
- The acrylamide group in the target compound can form intermolecular hydrogen bonds (N-H···O, C=O···H), influencing crystal packing and stability. Similar patterns are observed in Etter’s graph set analysis of hydrogen-bonded networks .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(2-Chloropyridin-3-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structure, which includes a chlorinated pyridine ring and an enamide functional group. This article explores the biological activity of this compound, focusing on its potential applications in various fields, including medicinal chemistry, materials science, and biological studies.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This compound features a prop-2-enamide backbone and a chloropyridine moiety , which enhances its reactivity and biological activity. The presence of chlorine in the pyridine ring is crucial for its interaction with biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Modulation : It can bind to various receptors, modulating their activity, which may be beneficial in treating conditions like inflammation or neurological disorders.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(6-Chloropyridin-3-yl)prop-2-enamide | Different chlorinated position | Varies based on substitution | May exhibit different biological activity |
| N-(pyridin-3-yl)prop-2-enamide | Lacks chlorine substitution | Potentially less reactive | Retains similar biological properties |
| N-(2-Chlorophenyl)methylprop-2-enamide | Aromatic substitution instead of pyridine | Different electronic properties | Affects reactivity and interactions |
This table highlights how the unique combination of halogenation and enamine structure in this compound may confer distinct pharmacological effects compared to its analogs.
Case Studies
While specific case studies on this compound are scarce, related compounds have shown promising results in various experimental settings:
- Anticonvulsant Activity : Cinnamamide derivatives have been identified as potential drug candidates for epilepsy treatment. For instance, one derivative showed significant anticonvulsant activity across multiple animal models . This suggests that similar mechanisms may be explored for this compound.
- Anti-inflammatory Effects : Research on related pyrimidine derivatives has demonstrated strong anti-inflammatory properties by inhibiting COX enzymes . This could indicate that this compound may also exhibit similar effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-Chloropyridin-3-yl)prop-2-enamide, and how is its structural integrity validated?
- Methodology : The compound is typically synthesized via substitution and condensation reactions. For example, a nitrobenzene derivative may undergo substitution with 2-pyridinemethanol under alkaline conditions, followed by reduction and condensation with cyanoacetic acid . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight determination. Single-crystal X-ray diffraction (SCXRD) using SHELX software can resolve crystallographic details .
Q. What experimental conditions are critical for maintaining the stability of this compound during storage and handling?
- Methodology : Stability is influenced by light, moisture, and temperature. Storage under inert atmospheres (e.g., argon) at 4°C in amber glassware is recommended to prevent degradation. Purity should be monitored via high-performance liquid chromatography (HPLC) periodically .
Advanced Research Questions
Q. How does this compound participate in cyclization reactions to form heterocyclic compounds?
- Methodology : Reactivity with aliphatic amines (e.g., methylamine) under controlled conditions can lead to oxazole or imidazodiazepine derivatives. For instance, reactions with ethylenediamine diacetate yield imidazo[1,2-a][1,4]diazepine-carbonitriles. Reaction progress is tracked via liquid chromatography-mass spectrometry (LC-MS), and products are isolated via column chromatography .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Methodology : Antioxidant activity is assessed using DPPH radical scavenging assays, while antitumor potential is tested via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Electrochemical behavior (e.g., redox properties) can be studied using cyclic voltammetry .
Q. How can hydrogen-bonding patterns in its crystal structure inform supramolecular assembly?
- Methodology : Graph set analysis (as per Etter’s formalism) applied to SCXRD data identifies recurring hydrogen-bonding motifs (e.g., R₂²(8) rings). These patterns guide the design of co-crystals or coordination polymers. SHELXL refinement parameters (e.g., R-factor) validate structural models .
Q. What computational strategies are used to predict the electronic properties of this compound and its metal complexes?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) determine HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and Fukui indices. Molecular docking against protein targets (e.g., kinases) assesses binding affinities, with AutoDock Vina or Schrödinger Suite being common tools .
Q. How should researchers address contradictory biological activity data across studies?
- Methodology : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm results. Meta-analyses of structure-activity relationships (SARs) can resolve discrepancies, focusing on substituent effects (e.g., chloro vs. methoxy groups) .
Methodological Notes
- Data Contradictions : Discrepancies in synthesis yields or bioactivity may arise from varying reaction conditions (e.g., microwave vs. conventional heating) or impurities. Purify intermediates via recrystallization or flash chromatography, and validate purity with HPLC .
- Advanced Characterization : For metal complexes, electron paramagnetic resonance (EPR) spectroscopy and magnetic susceptibility measurements clarify coordination geometry and spin states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
